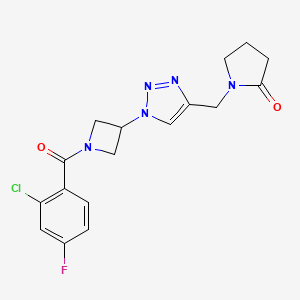
1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H17ClFN5O2 and its molecular weight is 377.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacophores, suggesting diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C17H17ClFN5O2 and a molecular weight of 377.8 g/mol. The IUPAC name is 1-[[1-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one. Its structure features a triazole ring, an azetidine moiety, and a pyrrolidinone core, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine and azetidine have shown efficacy against various bacterial strains and fungi . The presence of the triazole ring is particularly noteworthy as it has been associated with enhanced antibacterial activity.
| Activity Type | Description |
|---|---|
| Bacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Fungal | Active against common fungal pathogens. |
Anti-Cancer Properties
The compound's structural components suggest potential anti-cancer properties. Triazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Preliminary studies on similar compounds indicate that they may act by targeting specific oncogenic pathways.
Neurological Effects
Emerging data suggest that compounds containing pyrrolidinone structures may exhibit neuroprotective effects. For example, studies on related compounds show promise in models of epilepsy and neurodegenerative diseases . The neurochemical profiling indicates potential modulation of neurotransmitter systems, which could be beneficial in treating conditions like epilepsy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azetidine derivatives against standard bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibition zones, suggesting that the introduction of the chloro-fluorobenzoyl group enhances activity .
- Anti-Cancer Screening : In vitro studies on triazole-containing compounds revealed cytotoxic effects on cancer cell lines (e.g., HeLa and MCF7). These studies highlighted the importance of the triazole moiety in enhancing anticancer activity through apoptosis induction .
- Neuroprotective Studies : A recent investigation into pyrrolidinone derivatives showed promising results in reducing seizure frequency in animal models of epilepsy. The mechanism was attributed to the modulation of GABAergic signaling pathways .
特性
IUPAC Name |
1-[[1-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN5O2/c18-15-6-11(19)3-4-14(15)17(26)23-9-13(10-23)24-8-12(20-21-24)7-22-5-1-2-16(22)25/h3-4,6,8,13H,1-2,5,7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHKTMZDMMHCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














